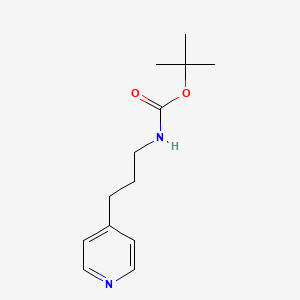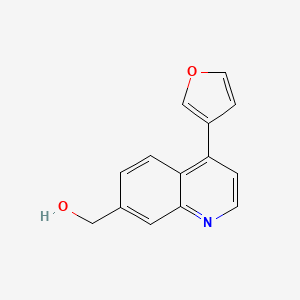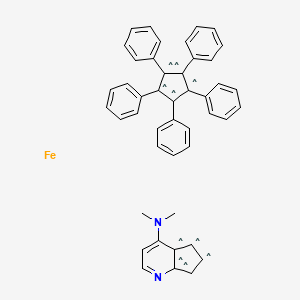
(R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron is a complex organometallic compound that has garnered significant interest in the scientific community due to its unique structural and chemical properties. This compound features a pentaphenylcyclopentadienyl ligand, which is known for its bulky nature and high kinetic stability, making it an intriguing subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron typically involves the reaction of pentaphenylcyclopentadienyl iron complexes with appropriate reagents. One common method includes the PdII-catalyzed reaction of [(C5Ph5)Fe(CO)2Br] with Grignard compounds or butyl lithium, yielding the desired iron alkyl/aryl complexes in moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of iron.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(II) species. Substitution reactions can result in a wide range of new organometallic compounds with different ligands .
Scientific Research Applications
®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron has a broad range of applications in scientific research:
Mechanism of Action
The mechanism by which ®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron exerts its effects involves its interaction with molecular targets through its iron center and ligands. The compound can participate in electron transfer processes, coordinate with other molecules, and undergo redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: A well-known organometallic compound with a similar iron center but different ligands.
Pentaphenylcyclopentadienyl iron complexes: These compounds share the pentaphenylcyclopentadienyl ligand but may have different substituents or additional ligands.
Uniqueness
®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron stands out due to its specific combination of ligands, which confer unique steric and electronic properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Properties
InChI |
InChI=1S/C35H25.C10H11N2.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2)10-6-7-11-9-5-3-4-8(9)10;/h1-25H;3-7H,1-2H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXZYEUJQXICCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=N[C]2[C]1[CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H36FeN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Propanol,1-[(2-aminoethyl)methylamino]-(9CI)](/img/new.no-structure.jpg)
![(3S,7S,8R,9S,10R,13S,14S,17R)-3,7,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B573390.png)
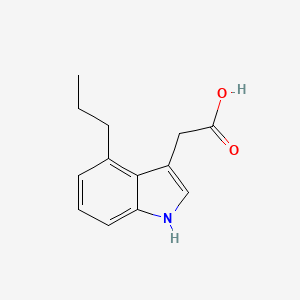
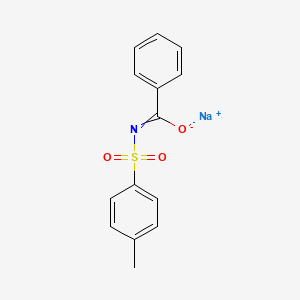
![2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B573397.png)
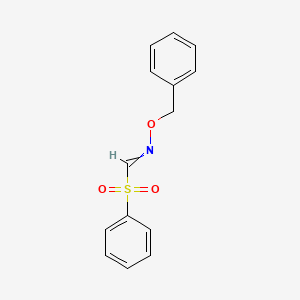
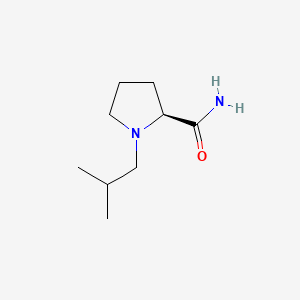
![(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(triphenylmethoxy)imino]acetyl diethyl phosphate](/img/structure/B573401.png)
